molecular formula C9H12N2O3 B1387336 (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid CAS No. 1105193-60-9

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid

Cat. No. B1387336
CAS RN: 1105193-60-9
M. Wt: 196.2 g/mol
InChI Key: RQQSJBPHOUPLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid, also known as IPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid is not fully understood, but it is believed to involve the modulation of the activity of certain enzymes and receptors in the body. Specifically, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the activity of COX-2, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been shown to have other biochemical and physiological effects. For example, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been shown to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin, which could contribute to its anticonvulsant and neuroprotective effects. (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has also been shown to have antioxidant properties, which could be beneficial in the treatment of oxidative stress-related disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. In addition, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been shown to be relatively stable under a wide range of conditions, which makes it a useful compound for studying the effects of various treatments on inflammation, pain, and neurological disorders.
One of the limitations of using (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain types of experiments. In addition, the mechanism of action of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.

Future Directions

There are several potential future directions for research on (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid. One area of interest is the development of new drugs based on the structure of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid that could have improved anti-inflammatory and analgesic properties. Another area of interest is the study of the effects of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid on other neurological disorders, such as Parkinson's disease and multiple sclerosis. Finally, further research is needed to fully understand the mechanism of action of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid and its potential applications in the treatment of various diseases and disorders.
Conclusion
In conclusion, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid, or (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid, is a chemical compound that has potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, anticonvulsant, and neuroprotective properties make it a promising candidate for the development of new drugs for the treatment of various diseases and disorders. While there are limitations to its use in lab experiments, further research is needed to fully understand the mechanism of action of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid and its potential applications in the field of medicine.

Scientific Research Applications

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been studied extensively for its potential applications in the field of medicinal chemistry. Several studies have shown that (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In addition, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been shown to have anticonvulsant and neuroprotective effects, which could be useful in the treatment of neurological disorders such as epilepsy and Alzheimer's disease.

properties

IUPAC Name

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-6(2)7-3-8(12)11(5-10-7)4-9(13)14/h3,5-6H,4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQSJBPHOUPLRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501221331
Record name 4-(1-Methylethyl)-6-oxo-1(6H)-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid

CAS RN

1105193-60-9
Record name 4-(1-Methylethyl)-6-oxo-1(6H)-pyrimidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105193-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Methylethyl)-6-oxo-1(6H)-pyrimidineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501221331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid
Reactant of Route 6
(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.